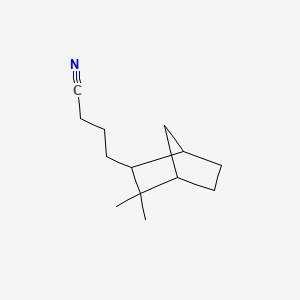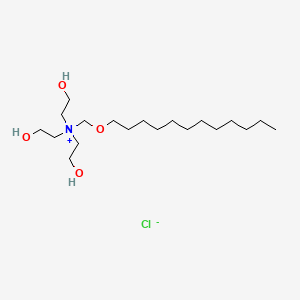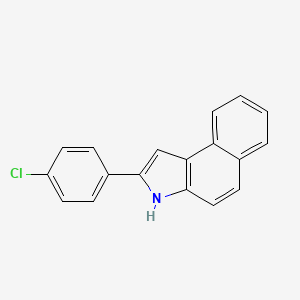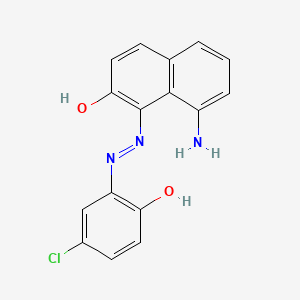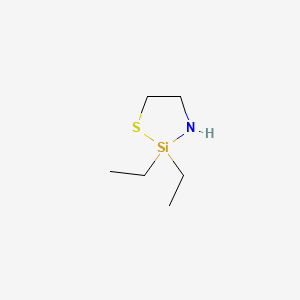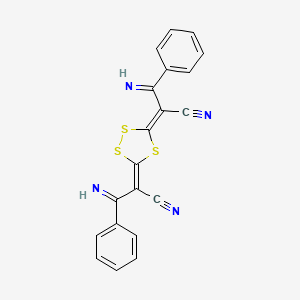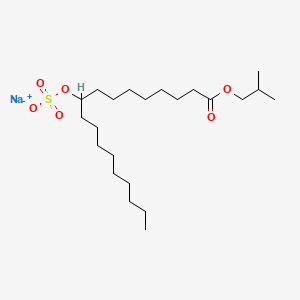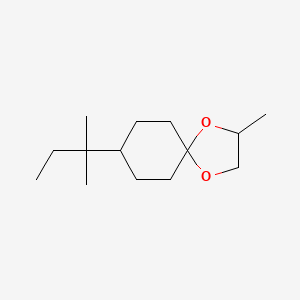
8-(1,1-Dimethylpropyl)-2-methyl-1,4-dioxaspiro(4.5)decane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-(1,1-Dimethylpropyl)-2-methyl-1,4-dioxaspiro(4.5)decan ist eine chemische Verbindung, die sich durch ihre einzigartige spirocyclische Struktur auszeichnet. Diese Verbindung gehört zu einer Klasse organischer Verbindungen, die als Spiroketale bekannt sind und sich durch ihre Stabilität und vielseitige chemische Reaktivität auszeichnen. Die spirocyclische Struktur besteht aus zwei Ringen, die ein gemeinsames Atom teilen, was der Verbindung einzigartige chemische Eigenschaften verleiht.
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 8-(1,1-Dimethylpropyl)-2-methyl-1,4-dioxaspiro(4.5)decan beinhaltet typischerweise die Reaktion geeigneter Ketone mit Diolen unter sauren Bedingungen, um die Spiroketalstruktur zu bilden. Eine gängige Methode beinhaltet die Verwendung von 2-Methyl-1,3-propandiol und einem geeigneten Keton in Gegenwart eines sauren Katalysators wie p-Toluolsulfonsäure. Die Reaktion wird unter Rückflussbedingungen durchgeführt, um die Bildung des spirocyclischen Rings zu erleichtern.
Industrielle Produktionsmethoden
Die industrielle Produktion dieser Verbindung kann ähnliche Synthesewege, aber in größerem Maßstab beinhalten. Die Verwendung von kontinuierlichen Strömungsreaktoren und optimierten Reaktionsbedingungen kann die Ausbeute und Reinheit des Produkts verbessern. Darüber hinaus können industrielle Methoden Reinigungsschritte wie Destillation oder Umkristallisation einbeziehen, um die gewünschte Verbindung in hoher Reinheit zu erhalten.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 8-(1,1-Dimethylpropyl)-2-methyl-1,4-dioxaspiro(4.5)decane typically involves the reaction of appropriate ketones with diols under acidic conditions to form the spiroketal structure. One common method involves the use of 2-methyl-1,3-propanediol and a suitable ketone in the presence of an acid catalyst such as p-toluenesulfonic acid. The reaction is carried out under reflux conditions to facilitate the formation of the spirocyclic ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate purification steps such as distillation or recrystallization to obtain the desired compound in high purity.
Analyse Chemischer Reaktionen
Reaktionstypen
8-(1,1-Dimethylpropyl)-2-methyl-1,4-dioxaspiro(4.5)decan kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Verbindung kann mit Reagenzien wie Kaliumpermanganat oder Chromtrioxid oxidiert werden, um entsprechende Ketone oder Carbonsäuren zu bilden.
Reduktion: Reduktionsreaktionen unter Verwendung von Reagenzien wie Lithiumaluminiumhydrid können die Verbindung in Alkohole umwandeln.
Substitution: Nucleophile Substitutionsreaktionen können am spirocyclischen Kohlenstoff auftreten, was zur Bildung verschiedener substituierter Derivate führt.
Häufige Reagenzien und Bedingungen
Oxidation: Kaliumpermanganat in wässrigem Medium unter Rückflussbedingungen.
Reduktion: Lithiumaluminiumhydrid in wasserfreiem Ether.
Substitution: Nucleophile wie Natriummethoxid in Methanol.
Hauptprodukte, die gebildet werden
Oxidation: Ketone oder Carbonsäuren.
Reduktion: Alkohole.
Substitution: Substituierte Spiroketale.
Wissenschaftliche Forschungsanwendungen
8-(1,1-Dimethylpropyl)-2-methyl-1,4-dioxaspiro(4.5)decan hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Chemie: Als Baustein für die Synthese komplexerer spirocyclischer Verbindungen verwendet.
Biologie: Auf seine potenzielle biologische Aktivität untersucht, einschließlich antimikrobieller und krebshemmender Eigenschaften.
Medizin: Als potenzieller Medikamentenkandidat erforscht, da er eine einzigartige Struktur und Reaktivität besitzt.
Industrie: Bei der Entwicklung neuer Materialien und als Vorläufer bei der Synthese von Spezialchemikalien eingesetzt.
Wirkmechanismus
Der Wirkmechanismus von 8-(1,1-Dimethylpropyl)-2-methyl-1,4-dioxaspiro(4.5)decan beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielen. Die spirocyclische Struktur ermöglicht es ihm, in die aktiven Zentren von Enzymen oder in die Bindungstaschen von Rezeptoren zu passen, wodurch deren Aktivität möglicherweise gehemmt oder moduliert wird. Die genauen Pfade und Ziele hängen von der jeweiligen Anwendung und dem untersuchten biologischen System ab.
Wirkmechanismus
The mechanism of action of 8-(1,1-Dimethylpropyl)-2-methyl-1,4-dioxaspiro(4.5)decane involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into enzyme active sites or receptor binding pockets, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- 8-(1,1-Dimethylpropyl)-2-methyl-1,2,4-triazaspiro(4.5)decan-3-thion
- 8-(1,1-Dimethylpropyl)-2-(4-methylphenyl)-1,2,4-triazaspiro(4.5)decan-3-thion
Einzigartigkeit
8-(1,1-Dimethylpropyl)-2-methyl-1,4-dioxaspiro(4.5)decan ist einzigartig aufgrund seiner spezifischen spirocyclischen Struktur, die ihm besondere chemische und physikalische Eigenschaften verleiht. Im Vergleich zu anderen ähnlichen Verbindungen kann es unterschiedliche Reaktivitätsmuster und biologische Aktivitäten aufweisen, was es zu einer wertvollen Verbindung für verschiedene Forschungs- und Industrieanwendungen macht.
Eigenschaften
CAS-Nummer |
93963-33-8 |
|---|---|
Molekularformel |
C14H26O2 |
Molekulargewicht |
226.35 g/mol |
IUPAC-Name |
3-methyl-8-(2-methylbutan-2-yl)-1,4-dioxaspiro[4.5]decane |
InChI |
InChI=1S/C14H26O2/c1-5-13(3,4)12-6-8-14(9-7-12)15-10-11(2)16-14/h11-12H,5-10H2,1-4H3 |
InChI-Schlüssel |
NMAGDJUSQTVMCT-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C)(C)C1CCC2(CC1)OCC(O2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



